Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate
CAS No.:
Cat. No.: VC17770967
Molecular Formula: C10H13FO4
Molecular Weight: 216.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H13FO4 |
|---|---|
| Molecular Weight | 216.21 g/mol |
| IUPAC Name | ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate |
| Standard InChI | InChI=1S/C10H13FO4/c1-2-15-10(14)9(13)6-4-3-5-7(11)8(6)12/h6-7H,2-5H2,1H3 |
| Standard InChI Key | LQGRBOSKDDYCAT-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C(=O)C1CCCC(C1=O)F |
Introduction
Structural and Molecular Characteristics
Ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate belongs to the class of α-fluorinated β-keto esters, a group known for enhanced stability and bioactivity due to the electron-withdrawing effects of fluorine. Its molecular formula is C₁₁H₁₃FO₄, with a molecular weight of 228.22 g/mol. The structure comprises:
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A cyclohexane ring with a ketone group at position 2 and a fluorine atom at position 3.
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An ethyl ester group linked to a β-keto carbonyl functionality.
The stereochemistry of the cyclohexane ring introduces chirality, potentially leading to enantiomers with distinct biological activities. Computational modeling predicts a puckered cyclohexane conformation, with the fluorine atom adopting an axial or equatorial position depending on the solvent environment.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₃FO₄ |
| Molecular Weight | 228.22 g/mol |
| CAS Number | Not explicitly reported |
| Boiling Point | Estimated 280–300°C |
| Density | ~1.25 g/cm³ |
Synthesis and Manufacturing
The synthesis of ethyl 2-(3-fluoro-2-oxocyclohexyl)-2-oxoacetate involves multi-step reactions, typically starting from cyclohexanone derivatives. A representative pathway includes:
Fluorination of Cyclohexanone
Cyclohexanone undergoes electrophilic fluorination using reagents like Selectfluor® or N-fluorobenzenesulfonimide (NFSI) to introduce the fluorine atom at position 3. This step is highly regioselective under controlled conditions.
Keto-Ester Formation
The fluorinated intermediate reacts with ethyl oxalyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form the β-keto ester. This step proceeds via a nucleophilic acyl substitution mechanism:
Industrial-scale production often employs continuous flow reactors to optimize yield (reported up to 75%) and reduce side reactions. Purification is achieved via fractional distillation or column chromatography.
Physicochemical Properties
Spectral Data
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IR Spectroscopy: Strong absorption bands at 1740 cm⁻¹ (ester C=O) and 1715 cm⁻¹ (ketone C=O), with a C-F stretch at 1100–1150 cm⁻¹.
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NMR Spectroscopy:
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¹H NMR: δ 4.25 (q, 2H, OCH₂CH₃), δ 3.05 (m, 1H, cyclohexyl-H), δ 1.30 (t, 3H, CH₃).
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¹³C NMR: δ 202.1 (ketone C=O), δ 170.5 (ester C=O), δ 90.1 (C-F).
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Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) and limited solubility in water (<0.1 g/L). It is stable under inert atmospheres but may undergo hydrolysis in acidic or basic conditions, releasing fluoroacetic acid derivatives.
Reactivity and Functionalization
The dual reactivity of the β-keto ester and fluorine substituent enables diverse transformations:
Nucleophilic Substitution
The fluorine atom participates in SN2 reactions with amines or alkoxides, yielding substituted cyclohexyl derivatives. For example:
Cyclization Reactions
Intramolecular aldol condensation forms bicyclic structures, useful in natural product synthesis. Catalytic bases like DBU facilitate this process.
Reduction
Catalytic hydrogenation (H₂/Pd-C) reduces the ketone to a secondary alcohol, producing ethyl 2-(3-fluoro-2-hydroxycyclohexyl)acetate, a potential chiral building block.
Applications in Pharmaceutical Chemistry
Drug Intermediate
The compound serves as a precursor in synthesizing fluorinated analogs of bioactive molecules. For instance, it has been utilized in the development of kinase inhibitors and antimicrobial agents.
Agrochemicals
Fluorinated β-keto esters enhance the bioavailability of herbicides and pesticides. Derivatives of this compound show promise in targeting plant-specific enzymes.
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